molecular formula C12H16F6N3O3P B13421854 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate CAS No. 41333-49-7

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate

Cat. No.: B13421854
CAS No.: 41333-49-7
M. Wt: 395.24 g/mol
InChI Key: DPXQYHYTXQUDIW-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C₁₂H₁₆F₆N₃O₃P and a molecular weight of 395.238 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with methoxy and morpholinyl groups. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.

    Coupling Reactions: Azo compounds with various substituents on the aromatic ring.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.

    Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate is unique due to its specific substitution pattern on the benzene ring and the presence of the hexafluorophosphate counterion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

CAS No.

41333-49-7

Molecular Formula

C12H16F6N3O3P

Molecular Weight

395.24 g/mol

IUPAC Name

2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C12H16N3O3.F6P/c1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;1-7(2,3,4,5)6/h7-8H,3-6H2,1-2H3;/q+1;-1

InChI Key

DPXQYHYTXQUDIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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